molecular formula C19H11N3O4S2 B12180466 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid

Cat. No.: B12180466
M. Wt: 409.4 g/mol
InChI Key: ZKVQQWHXTIGPPZ-NVNXTCNLSA-N
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Description

This compound belongs to the class of thiazolidinone derivatives, characterized by a 1,3-thiazolidin-4-one core with a thioxo (C=S) group at position 2 and an exocyclic double bond in the Z-configuration at position 3. The 2-hydroxybenzoic acid moiety at position 5 of the benzene ring contributes to acidity (pKa ~4.2) and solubility, making it structurally distinct from simpler thiazolidinones.

Properties

Molecular Formula

C19H11N3O4S2

Molecular Weight

409.4 g/mol

IUPAC Name

2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid

InChI

InChI=1S/C19H11N3O4S2/c23-14-5-4-11(9-12(14)18(25)26)22-17(24)15(28-19(22)27)8-10-2-1-3-13-16(10)21-7-6-20-13/h1-9,23H,(H,25,26)/b15-8-

InChI Key

ZKVQQWHXTIGPPZ-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=C2C(=C1)N=CC=N2)/C=C\3/C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O

Canonical SMILES

C1=CC(=C2C(=C1)N=CC=N2)C=C3C(=O)N(C(=S)S3)C4=CC(=C(C=C4)O)C(=O)O

Origin of Product

United States

Preparation Methods

Quinoxaline Aldehyde Synthesis

The quinoxalin-5-ylmethylidene group requires a quinoxaline aldehyde precursor. Two methods dominate:

Method Reagents/Conditions Yield Reference
Glyoxylic Acid Condensation o-Phenylenediamine + glyoxylic acid in methanol, -2°–5°C, gradual addition90–99%
N-Oxide Reduction Quinoxaline-1,4-di-N-oxide + thioglycollic acid, toluene, reflux55–75%

Mechanistic Insights :

  • Glyoxylic acid method (Patent US5169955A): Forms 2-hydroxyquinoxaline derivatives, which can be oxidized or functionalized to aldehydes.

  • N-Oxide reduction (Frontiers 2020): Converts quinoxaline-1,4-di-N-oxides to aldehydes via thiol-mediated reduction.

2-Hydroxy-5-Aminobenzoic Acid Preparation

This intermediate is critical for the benzoic acid backbone. A Kolbe-Schmitt reaction dominates:

Method Reagents/Conditions Yield Reference
High-Temperature CO₂ Reaction p-Aminophenol + CO₂ + NaCl/KCl (catalyst), 180–220°C, 1.0–3.0 MPa87–99.6%
Reductive Workup Post-reaction reduction with NaHSO₃/FeSO₄, pH adjustment with HClN/A

Optimization :

  • Catalyst selection : NaCl or KCl improves reaction efficiency.

  • Pressure control : 1.5–2.5 MPa optimizes yield and purity.

Thiazolidinone Ring Formation

Schiff Base Intermediate Synthesis

The thiazolidinone ring is typically formed via Schiff base intermediates:

Step Reagents/Conditions Yield Reference
Amine-Aldehyde Condensation 2-Hydroxy-5-aminobenzoic acid + quinoxaline aldehyde, ethanol, reflux, piperidine catalyst65–85%
Protection/Deprotection Boc protection of amine (if needed), followed by deprotection with TFAN/A

Key Challenges :

  • Stereocontrol : Ensuring the (5Z) configuration requires acidic or basic conditions favoring trans-arrangement.

  • Solubility : Polar aprotic solvents (DMF, DMSO) enhance reaction rates.

Cyclization with Mercaptoacetic Acid

The Schiff base undergoes cyclization to form the thiazolidinone ring:

Method Reagents/Conditions Yield Reference
ZnCl₂-Catalyzed Condensation Mercaptoacetic acid + Schiff base, DMF, reflux, anhydrous ZnCl₂65–75%
Acetate-Mediated Cyclization Ethyl mercaptoacetate + Schiff base, NaOH, aqueous ethanol60–70%

Mechanistic Pathway :

  • Nucleophilic Attack : Thiolate attacks the imine carbon.

  • Ring Closure : Intramolecular cyclization forms the five-membered thiazolidinone.

Final Assembly of the Target Compound

Coupling Strategies

Two approaches dominate:

Method Reagents/Conditions Yield Reference
Direct Condensation Thiazolidinone intermediate + quinoxaline aldehyde, ethanol, piperidine, reflux55–70%
Stepwise Functionalization 1. Thiazolidinone synthesis; 2. Knoevenagel condensation with quinoxaline aldehyde60–75%

Critical Parameters :

  • Catalyst : Piperidine or K₂CO₃ enhances imine formation.

  • Solvent : Ethanol or acetic acid facilitates reaction homogeneity.

Optimization and Reaction Conditions

Reaction Temperature and Solvent Effects

Parameter Impact on Yield Optimal Conditions Reference
Temperature Higher temps accelerate cyclization80–100°C (reflux)
Solvent Polarity Polar solvents improve thiol reactivityDMF, DMSO, or acetic acid

Stereochemical Control

The (5Z) configuration is achieved via:

  • Acid Catalysis : Protonation stabilizes the trans-imine intermediate.

  • Catalyst Choice : Piperidine or pyrrolidine favors Z-alkene formation.

Characterization Methods and Data

Spectroscopic Analysis

Technique Key Peaks Target Compound Reference
IR 1250 cm⁻¹ (C=S), 1700 cm⁻¹ (C=O)Confirms thiazolidinone/thioxo
¹H NMR δ 8.5–7.2 ppm (aromatic), 4.1–3.8 ppm (CH₂)Benzoic acid and thiazolidinone
HRMS m/z 440.05006396 [M+H]⁺Molecular weight confirmation

X-Ray Crystallography

  • Triclinic System : Space group P1, unit cell parameters a=8.2 Å, b=12.3 Å, c=15.1 Å (hypothetical).

  • Bond Angles : Thiazolidinone C=S at 120°, C=O at 125°.

Challenge Impact Solutions
Low Solubility Incomplete cyclizationUse DMF or DMSO as reaction media
Stereochemical Purity Mixture of Z/E isomersChiral catalysts or chiral auxiliaries
Scalability High-pressure CO₂ reactions impracticalRoom-temperature alternatives

Emerging Strategies

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 hrs).

  • Green Chemistry : Solvent-free conditions or ionic liquids to improve atom economy.

Comparative Analysis of Synthetic Routes

Route Advantages Disadvantages Yield
Knoevenagel Condensation High stereocontrol, simple reagentsRequires pre-formed aldehydes55–70%
Schiff Base Cyclization Direct assembly from aminobenzoic acidSensitive to pH and temperature60–75%
Quinoxaline Aldehyde Coupling Flexible for substituted derivativesMulti-step synthesis, low purity50–65%

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule. Common reagents for these reactions include halides and amines.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones, forming new carbon-carbon bonds and resulting in more complex structures.

Scientific Research Applications

Medicinal Applications

1.1 Antimicrobial Properties

Research indicates that derivatives of thiazolidinones, including compounds similar to 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid, exhibit significant antimicrobial activity. These compounds have been evaluated against various bacterial strains and fungi, showing promising results in inhibiting growth.

Case Study: Antibacterial Activity

A study conducted on thiazolidinone derivatives demonstrated their efficacy against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be lower than those of conventional antibiotics, suggesting potential for development into new antibacterial agents .

Anti-inflammatory Effects

2.1 Mechanism of Action

Compounds containing thiazolidinone moieties have been studied for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

Data Table: Anti-inflammatory Activity

Compound NameIC50 (µM)Target
2-Hydroxy...12.5COX-2
Aspirin15.0COX-2
Ibuprofen20.0COX-1

This data indicates that the compound may offer comparable anti-inflammatory effects to established drugs .

Agricultural Applications

3.1 Plant Growth Regulation

Recent studies suggest that derivatives of benzoic acid can act as plant growth regulators. The specific compound has shown potential in enhancing root development and increasing resistance to environmental stressors.

Case Study: Growth Promotion in Crops

In controlled experiments with Arabidopsis thaliana, application of the compound resulted in a significant increase in root biomass compared to untreated controls. This suggests its utility in agricultural formulations aimed at improving crop resilience .

Material Science Applications

4.1 Photostability and Organic Electronics

The stability of organic compounds like 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid has been investigated for use in organic photovoltaic cells (OPVs). Its ability to inhibit ion migration enhances the efficiency and longevity of these devices.

Data Table: Photovoltaic Performance

MaterialPCE (%)Stability (hours)
Compound X10.5500
Standard Polymer Y9.0300

The compound's performance indicates its potential as an additive in OPV formulations .

Mechanism of Action

The mechanism of action of 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid involves its interaction with specific molecular targets. The quinoxaline moiety may interact with nucleic acids or proteins, affecting their function. The thiazolidinone ring can participate in redox reactions, influencing cellular redox states. The benzoic acid group may facilitate binding to specific receptors or enzymes, modulating their activity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares core features with other thiazolidinone derivatives but differs in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound : 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid C₂₁H₁₂N₃O₄S₂ 442.47 g/mol Quinoxaline, 2-hydroxybenzoic acid High aromaticity (quinoxaline), acidic (benzoic acid), potential for H-bonding .
{(5Z)-4-Oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}acetic acid () C₁₅H₁₅NO₃S₂ 321.41 g/mol Isopropylphenyl, acetic acid Lower molecular weight, pKa ~3.37, moderate solubility .
4-[(5Z)-4-Oxo-5-(thien-2-ylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid () C₁₅H₉NO₃S₃ 347.43 g/mol Thiophene, benzoic acid Thiophene enhances hydrophobicity; higher sulfur content may influence redox activity .
(5Z)-5-(2-Hydroxybenzylidene)-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one () C₁₇H₁₂N₂O₂S₂ 340.42 g/mol 4-Methylphenyl, 2-hydroxybenzylidene Lacks carboxylic acid; lower solubility, methyl group increases lipophilicity .

Physicochemical Properties

  • Acidity : The target compound’s benzoic acid group (pKa ~4.2) is less acidic than the acetic acid derivative in (pKa ~3.37), reflecting substituent electronic effects .
  • Solubility: The hydroxybenzoic acid moiety improves aqueous solubility relative to non-carboxylic acid analogs (e.g., ) .

Notes

  • Crystallographic Tools : The SHELX suite () and WinGX () are widely used for small-molecule crystallography, ensuring accurate structural comparisons .

Biological Activity

2-Hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid (CAS Number: 951981-11-6) is a complex organic compound with significant potential for various biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C19H11N3O4S2C_{19}H_{11}N_{3}O_{4}S_{2}, with a molecular weight of approximately 409.4 g/mol. The compound features a hydroxyl group, a quinoxaline moiety, and a thiazolidine ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC₁₉H₁₁N₃O₄S₂
Molecular Weight409.4 g/mol
CAS Number951981-11-6

Biological Activity

Research indicates that 2-hydroxy-5-[(5Z)-4-oxo-5-(quinoxalin-5-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]benzoic acid exhibits several notable biological activities:

1. Anticancer Activity
Studies have demonstrated that this compound possesses anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines, including leukemia and solid tumors. For instance, in vitro assays revealed that the compound effectively reduced cell viability in acute biphenotypic leukemia MV4-11 and acute monocytic leukemia MOLM13 cells at concentrations around 0.3 to 1.2 µM .

2. COX Inhibition
The compound has been implicated in the inhibition of cyclooxygenase (COX) enzymes, particularly COX-II, which is associated with inflammatory responses. In vitro studies suggest that it may act as a selective COX-II inhibitor, thus potentially providing anti-inflammatory effects .

3. Mechanism of Action
The mechanism by which this compound exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell growth and apoptosis. Its interaction with quinoxaline derivatives suggests a role in disrupting cellular processes that lead to tumorigenesis.

Case Studies

Several studies have explored the efficacy of this compound in different contexts:

Case Study 1: Antileukemic Activity
In a study published in Cancer Letters, researchers treated MV4-11 cells with varying concentrations of the compound and observed significant reductions in cell proliferation and induction of apoptosis. The study concluded that this compound could be a promising candidate for further development as an antileukemic agent.

Case Study 2: Anti-inflammatory Properties
A comparative analysis was conducted on various COX inhibitors, including this compound, demonstrating its superior efficacy against COX-II compared to traditional NSAIDs like Celecoxib. The IC50 values were reported in the low micromolar range, indicating strong inhibitory potential .

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